

Comparative Profile of Voxtalisib and GSK1059615

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Compound Focus: Voxtalisib

CAS No.: 934493-76-2

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The following table summarizes the key characteristics of these two investigational dual PI3K/mTOR inhibitors based on available literature.

Feature	Voxtalisib (XL765)	GSK1059615
Target	p110 subunit of PI3K & mTOR [1]	Pan-PI3K (all isoforms) & mTOR [2] [3]
Primary Indications (Investigational)	Breast cancer, gliomas (as part of the RTK-PI3K-mTOR axis) [4] [1]	Lymphoma, solid tumours, endometrial cancer, gastric cancer [2] [3]

| **Key Reported IC50 Values** | Information not available in search results. | • **PI3K α** : 0.4 nM • **PI3K β** : 0.6 nM • **PI3K γ** : 5 nM • **PI3K δ** : 2 nM • **mTOR**: 12 nM [3] | | **Mechanistic Action** | Dual inhibition blocks the PI3K-Akt-mTOR signaling pathway at multiple points, leading to more complete pathway suppression and loss of negative feedback loops [1]. | Reversible, pan-PI3K and mTOR inhibitor. Blocks the entire PI3K-Akt-mTOR cascade, inhibiting both mTORC1 and mTORC2 activity [3]. | | **Reported Experimental Findings** | Information not available in search results. | Induces apoptosis in gastric cancer cells; can trigger programmed necrosis in head and neck squamous cell carcinoma (HNSCC) cells [3]. | | **Reported Toxicities** | Stomatitis, hyperglycemia, immunosuppression (shared class profile) [1] | Part of a drug class with toxicities including stomatitis, hyperglycemia, and immunosuppression [1]. |

Experimental Protocols for Dual PI3K/mTOR Inhibitors

While specific protocols for **Voxtalisib** and GSK1059615 are not detailed in the search results, the following methodologies are standard for characterizing the activity of dual PI3K/mTOR inhibitors [3].

In Vitro Kinase Inhibition Assay

- **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against specific kinases.
- **Methodology:**
 - **Enzyme Source:** Use purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ/p101, p110δ/p85α) and the mTOR kinase.
 - **Reaction Conditions:** Incubate the enzyme with a lipid substrate (e.g., phosphatidylinositol) and ATP in the presence of a serial dilution of the inhibitor.
 - **Detection:** Measure the production of phosphatidylinositol-3-phosphate (PIP3) using techniques like ELISA, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.
 - **Data Analysis:** Plot the percentage of kinase activity inhibition against the log of inhibitor concentration and calculate the IC₅₀ value using non-linear regression.

Cell-Based Pathway Analysis

- **Objective:** To confirm target engagement and pathway modulation in cancer cell lines.
- **Methodology:**
 - **Cell Line Treatment:** Treat cancer cell lines (e.g., gastric cancer AGS cells for GSK1059615) with varying concentrations of the inhibitor for a set time (e.g., 1-24 hours).
 - **Protein Extraction and Western Blotting:** Lyse cells and separate proteins via SDS-PAGE. Transfer to a membrane and probe with specific antibodies.
 - **Key Biomarkers:** Analyze phosphorylation status of key pathway proteins to confirm dual inhibition [3]:
 - **mTORC1 Inhibition:** Reduced phosphorylation of its direct substrate, S6K1 (pS6K1), and the downstream target S6 ribosomal protein.
 - **mTORC2 Inhibition:** Reduced phosphorylation of Akt at Ser473 (p-Akt Ser473).
 - **PI3K Inhibition:** Reduced phosphorylation of Akt at Thr308 and other downstream effectors.

PI3K/mTOR Signaling Pathway and Drug Action

The diagram below illustrates the signaling pathway targeted by both **Voxtalisisib** and GSK1059615, highlighting their mechanism of action.

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References

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